

NU6027 vs other ATR inhibitors like VE-821 or AZD6738

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Compound of Interest

Compound Name: **NU6027**

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A Comparative Guide to ATR Inhibitors: NU6027, VE-821, and AZD6738

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways that detects and repairs DNA damage.^{[1][2]} Activated primarily by single-strand DNA breaks and replication stress, ATR initiates a signaling cascade to arrest the cell cycle, stabilize replication forks, and promote DNA repair.^{[3][4][5]} In many cancer cells, other DDR pathways are defective, making them highly dependent on ATR for survival. This dependency presents a therapeutic window, positioning ATR inhibitors as promising anticancer agents, both as monotherapies and in combination with DNA-damaging chemotherapies or radiotherapy.^{[6][7]}

This guide provides an objective comparison of three key ATR inhibitors: **NU6027**, a dual ATR/CDK inhibitor; VE-821, a highly potent and selective preclinical tool; and AZD6738 (Ceralasertib), a leading clinical candidate.

Quantitative Data Comparison

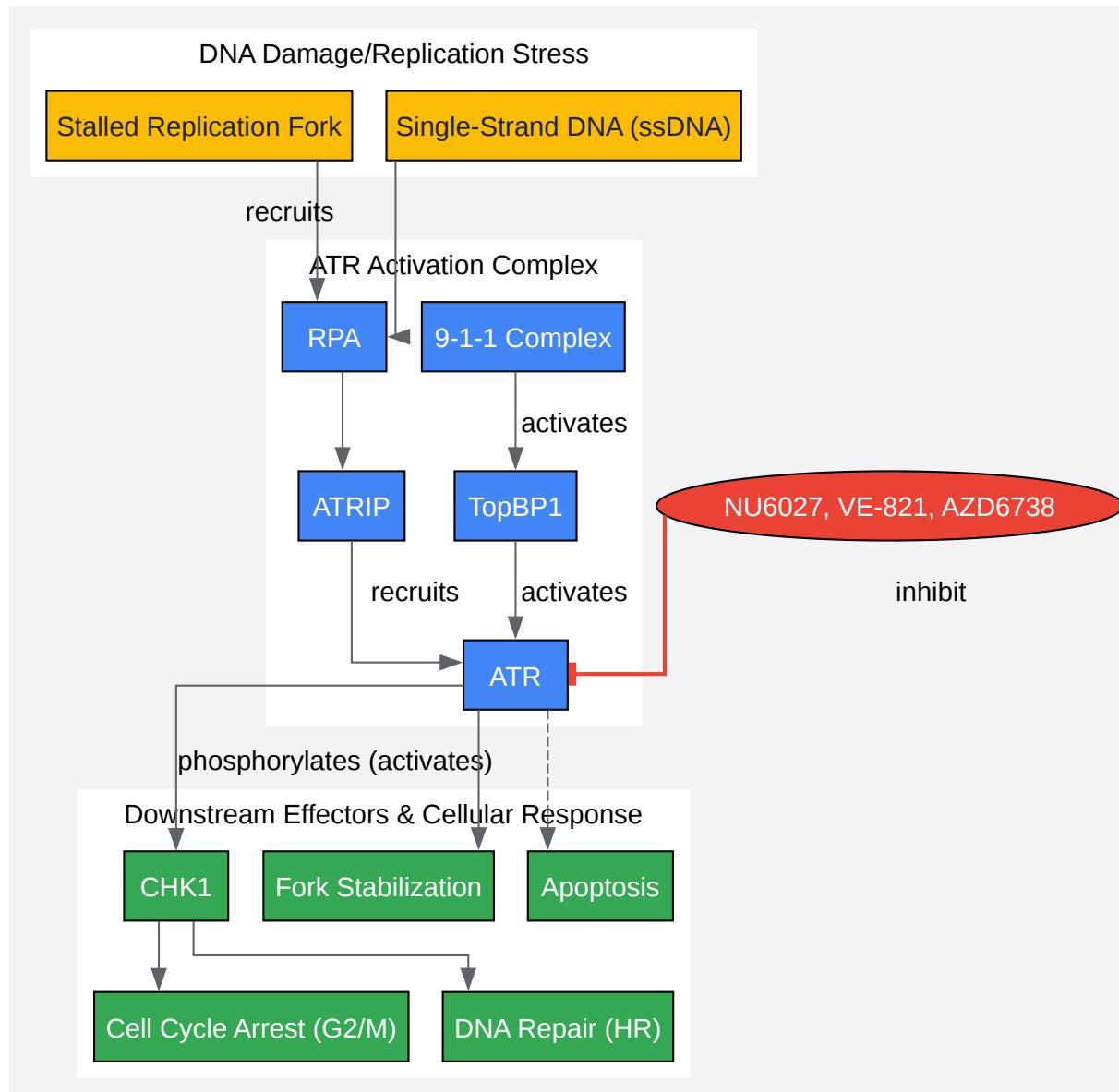
The following table summarizes the key quantitative parameters for **NU6027**, VE-821, and AZD6738, based on available experimental data.

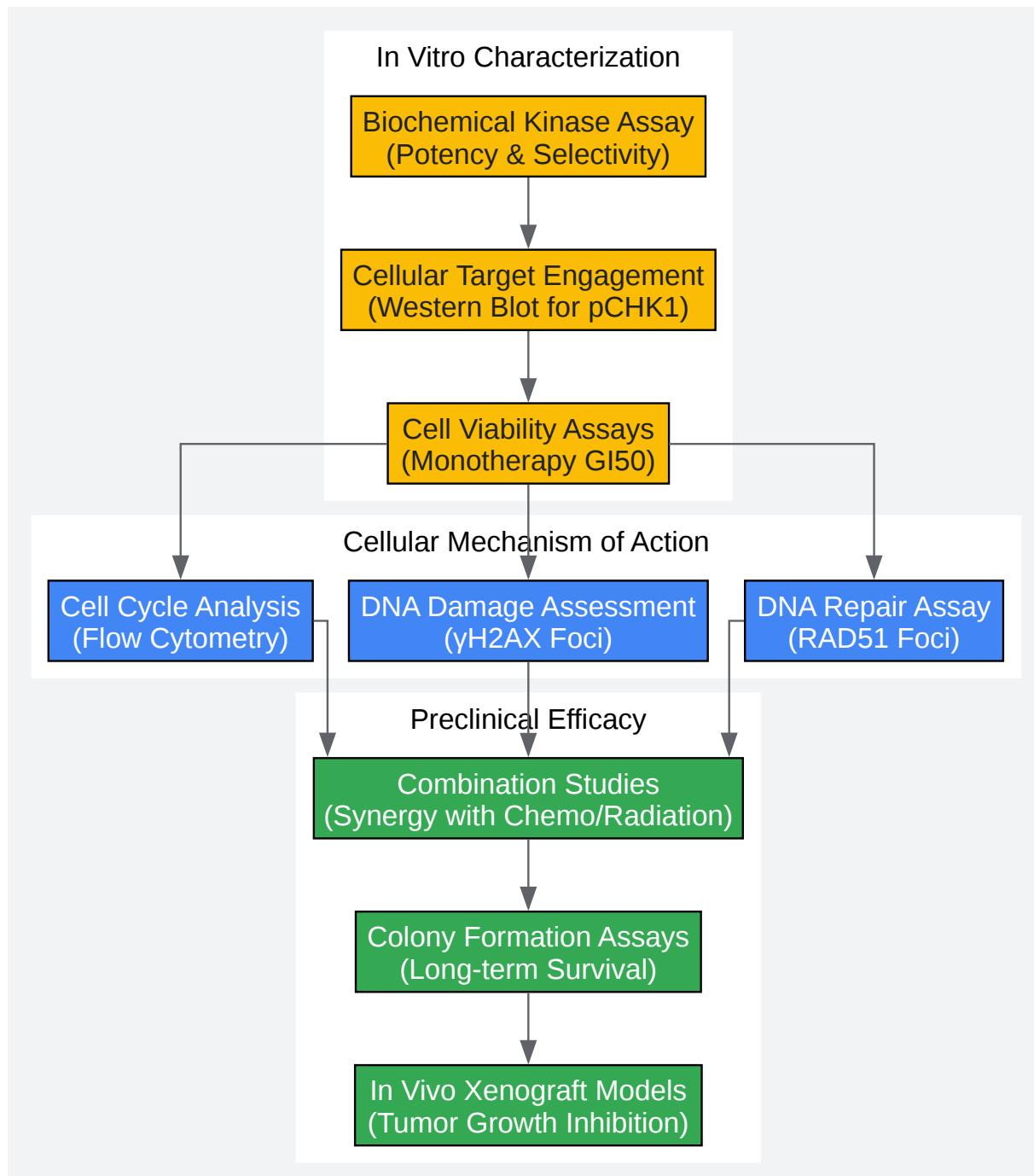
Parameter	NU6027	VE-821	AZD6738 (Ceralasertib)
Mechanism of Action	ATP-competitive inhibitor of ATR and CDKs[8][9]	ATP-competitive inhibitor of ATR[10][11]	Potent and selective oral ATP-competitive inhibitor of ATR[3][12][13]
Potency (Ki / IC50)	Ki: ATR: 0.4 μ M; CDK1: 2.5 μ M; CDK2: 1.3 μ M; DNA-PK: 2.2 μ M[8]	Ki: ATR: 13 nM; ATM: 16 μ M; DNA-PK: 2.2 μ M; mTOR: >1 μ M[10][11]	Cellular IC90: 0.67 μ M[12]
Cellular Activity	Inhibits cellular ATR activity with an IC50 of 2.8-6.7 μ M[8][9]	Inhibits CHK1 phosphorylation (cellular ATR signaling) with an IC50 of 0.7 μ M[14]	Modulates CHK1 phosphorylation and induces ATM-dependent signaling[13]
Selectivity	Dual inhibitor of ATR and CDKs[8]	Highly selective for ATR (>75-fold over related PIKKs)	Selective for ATR[13]
Monotherapy Effect	Induces apoptosis and is synthetically lethal with PARP inhibition or XRCC1 defects[8][15]	Causes minimal death in normal cells but significant death in cancer cell lines[10][14]	Inhibits growth in a subset of cancer cell lines as a single agent[13]
Combination Effect	Enhances cytotoxicity of cisplatin, hydroxyurea, temozolomide, and radiation[8][15]	Sensitizes cancer cells to radiation, gemcitabine, cisplatin, and other genotoxic agents[7][11][16]	Synergizes with carboplatin, irinotecan, olaparib (PARP inhibitor), and durvalumab (anti-PD-L1)[7][12][13]
Development Stage	Preclinical Research Tool	Preclinical Research Tool	Clinical Trials (Phase I, II, III)[12][17]

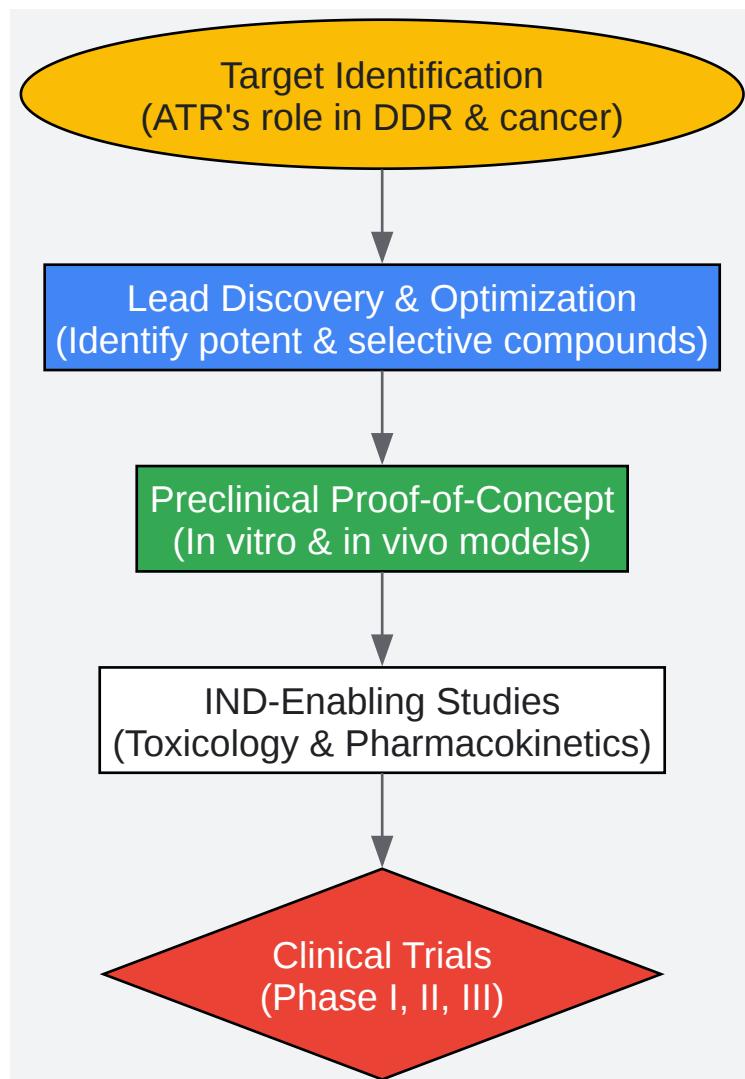
Signaling Pathway and Inhibitor Action

The ATR signaling pathway is a cornerstone of the cellular response to DNA replication stress.

The diagram below illustrates this pathway and highlights the point of intervention for ATR inhibitors.







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